molecular formula C9H14N2O B13593980 1-ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde

1-ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde

Cat. No.: B13593980
M. Wt: 166.22 g/mol
InChI Key: SWPFSLFMZVJDLA-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group at position 1, methyl groups at positions 3 and 5, and an acetaldehyde group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. The reaction typically occurs in ethanol, yielding pyrazole derivatives . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70 . The process is designed to be eco-friendly, with simple reaction workup and high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-carboxylic acid.

    Reduction: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C9H14N2O/c1-4-11-8(3)9(5-6-12)7(2)10-11/h6H,4-5H2,1-3H3

InChI Key

SWPFSLFMZVJDLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CC=O)C

Origin of Product

United States

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